![molecular formula C14H16N6O4 B3899088 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3899088.png)
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine
Overview
Description
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. AG490 is a potent inhibitor of Janus kinases (JAKs) and has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. Inhibition of JAK2 signaling pathways leads to decreased production of pro-inflammatory cytokines, such as IL-6 and IFN-γ, and decreased proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to have potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine in lab experiments is its specificity for JAK2. This allows for the selective inhibition of JAK2 signaling pathways without affecting other signaling pathways. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit other kinases, such as epidermal growth factor receptor (EGFR), at high concentrations.
Future Directions
For 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine research include the development of more potent and selective JAK2 inhibitors. In addition, the potential use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases should be explored. Further studies are also needed to determine the long-term safety and efficacy of this compound in clinical settings.
Scientific Research Applications
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine has been extensively studied for its potential in treating various diseases. It has been shown to inhibit JAK2, which is involved in the signaling pathways of various cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and erythropoietin (EPO). This compound has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethylidene]amino] N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4/c15-12-11(17-24-18-12)13(20-6-8-22-9-7-20)19-23-14(21)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,18)(H,16,21)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXORSFKNHEURB-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NOC(=O)NC2=CC=CC=C2)C3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/OC(=O)NC2=CC=CC=C2)/C3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.